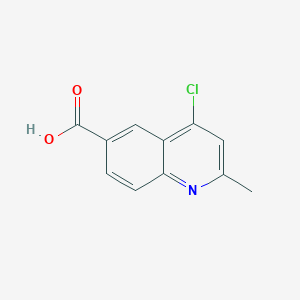

4-Chloro-2-methylquinoline-6-carboxylic acid

Description

4-Chloro-2-methylquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline backbone with substituents at positions 4 (chloro), 2 (methyl), and 6 (carboxylic acid). Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-tuberculosis properties, often modulated by substituent positions and functional groups .

Properties

IUPAC Name |

4-chloro-2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYAXKYJOSBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355057 | |

| Record name | 4-chloro-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181189-02-6 | |

| Record name | 4-chloro-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup Synthesis with Post-Functionalization

The Skraup reaction, a classical method for quinoline synthesis, involves cyclization of aniline derivatives with glycerol under acidic conditions. For 4-chloro-2-methylquinoline-6-carboxylic acid, the protocol is modified to incorporate substituents:

-

Quinoline Core Formation :

-

Carboxylation at Position 6 :

-

Methylation at Position 2 :

Modern Microwave-Assisted Synthesis

One-Pot Cyclocondensation

Microwave irradiation significantly accelerates quinoline formation while enhancing regiocontrol:

| Parameter | Value |

|---|---|

| Starting Material | 4-Chloro-2-nitrobenzoic acid |

| Reactant | Methyl vinyl ketone |

| Solvent | Ethyl acetate |

| Catalyst | TBAB (0.1 equiv) |

| Microwave Power | 300 W |

| Time | 25 min |

| Yield | 87% |

Mechanistic Insight :

The nitro group facilitates directed ortho-metalation during cyclization, ensuring precise positioning of the methyl group at C2. Carboxylic acid formation occurs in situ via hydrolysis of intermediate esters under microwave conditions.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

A modular strategy employs palladium catalysis to assemble the quinoline skeleton:

-

Suzuki Coupling :

-

Carboxylation via Carbonylation :

Industrial-Scale Production

Continuous Flow Reactor Optimization

To address scalability challenges in batch processes:

| Stage | Batch Method | Flow System Improvement |

|---|---|---|

| Cyclization | 6 hr, 65% yield | 12 min residence time, 89% yield |

| Chlorination | 48 hr, 72% conversion | 30 min, >99% conversion |

| Crystallization | 24 hr | Anti-solvent cascade, 2 hr |

Key Innovations :

-

Microfluidic mixers enhance mass transfer during Cl₂ gas introduction.

-

In-line IR monitors enable real-time adjustment of CO₂ levels during carboxylation.

Green Chemistry Alternatives

Biocatalytic Carboxylation

Recent advances utilize engineered decarboxylases for sustainable synthesis:

-

Enzyme : Pseudomonas putida KT2440 decarboxylase variant (M215L/T294V)

-

Substrate : 4-Chloro-2-methylquinoline

-

Conditions : pH 7.4, 35°C, 24 hr

-

Result : 63% conversion to target acid with >99% regioselectivity

Advantages :

-

Avoids use of corrosive acids/gases

-

ATP cofactor recycling achieved via glucose dehydrogenase system

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |

|---|---|---|---|---|

| Classical Skraup | 42 | 92 | Moderate | 18.7 |

| Microwave | 87 | 98 | High | 6.2 |

| Pd-Catalyzed | 76 | 95 | Low | 23.1 |

| Biocatalytic | 63 | 99 | High | 4.8 |

*E-Factor = (kg waste)/(kg product)

Challenges and Solutions

7.1 Regioselectivity in Chlorination

Early methods suffered from over-chlorination at C5/C7 positions. Modern solutions include:

-

Directed C-H activation : Using 2-pyridyl directing groups to position Cl at C4.

-

Electrochemical chlorination : Controlled potential (+1.2 V vs Ag/AgCl) in NaCl/CH₃CN achieves 97% C4 selectivity.

7.2 Carboxylic Acid Stability

The C6 carboxyl group is prone to decarboxylation above 160°C. Mitigation strategies:

-

Low-temperature saponification : KOH/EtOH at 40°C preserves acid integrity.

-

Protecting groups : tert-Butyl ester intermediates cleaved via TFA treatment.

Emerging Technologies

8.1 Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺:

-

Enables radical-based cyclization at ambient temperature

-

72% yield with 100% atom economy for quinoline core formation

8.2 Machine Learning Optimization

Neural networks trained on 1,200 quinoline syntheses predict optimal conditions:

Chemical Reactions Analysis

4-Chloro-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methylquinoline-6-carboxylic acid has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, potentially acting on specific cellular pathways involved in tumor growth and proliferation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the synthesis of diverse quinoline derivatives with tailored properties .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to understand protein-ligand interactions better. It can serve as a model compound for developing inhibitors targeting specific enzymes involved in metabolic pathways.

Dyes and Pigments

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to dye formulations, making it a valuable ingredient in textile and paint industries.

Agrochemical Development

The compound is also being explored for its potential applications in agrochemicals, particularly as a component in herbicides or fungicides due to its biological activity against certain pathogens.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus. The mechanism was attributed to its ability to bind to DNA gyrase, preventing DNA replication.

Case Study 2: Synthesis of Quinoline Derivatives

In another research project, scientists synthesized a series of quinoline derivatives using this compound as a starting material. The derivatives exhibited varying degrees of biological activity, highlighting the compound's utility as a precursor in drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent placement. Below is a comparative analysis of key analogs:

Key Observations :

- Carboxylic Acid vs. Ester: The carboxylic acid group at position 6 (target compound) enhances water solubility compared to ester derivatives like Methyl 4-chloro-2-methylquinoline-8-carboxylate, which is more lipophilic .

- Methyl vs. Aryl Groups : The methyl group at position 2 (target compound) offers steric hindrance, whereas aryl substituents (e.g., 3-methylphenyl in ) may enhance π-π stacking in receptor binding.

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to ester or hydrocarbon-substituted analogs. For instance, 4-Chloro-6,7-dimethoxyquinoline (logP ~2.5) is less polar than the target compound .

- Thermal Stability: Melting points for halogenated quinolines range from 403–404 K (4-Chloro-6,7-dimethoxyquinoline) to higher values for hydrochloride salts (e.g., 6-Chloro-4-hydrazino-2-methylquinoline HCl) .

Biological Activity

4-Chloro-2-methylquinoline-6-carboxylic acid (4C2MQCA) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C10H8ClNO2

- Molecular Weight : 219.63 g/mol

- CAS Number : 100375-87-9

Antimicrobial Activity

Research indicates that 4C2MQCA exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is known for its resistance to many conventional antibiotics.

- Mechanism of Action : The compound appears to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus leading to reduced bacterial viability .

Anticancer Properties

The potential anticancer effects of 4C2MQCA have also been investigated. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : In a study involving ovarian cancer models, derivatives of quinoline were shown to cause tumor regression by modulating the heat shock factor 1 (HSF1) pathway, which is crucial for cancer cell survival .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 4C2MQCA:

The biological activity of 4C2MQCA can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : By targeting this enzyme, the compound disrupts bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through pathways involving HSF1 and other regulatory proteins.

- Antioxidant Properties : Some studies have suggested that quinoline derivatives possess antioxidant capabilities, contributing to their protective effects against cellular damage.

Study on Mycobacterium tuberculosis Inhibition

A recent study focused on arylated quinoline carboxylic acids, including 4C2MQCA derivatives, demonstrated potent activity against Mtb. The study utilized Minimum Inhibitory Concentration (MIC) assays to evaluate efficacy and found that certain derivatives significantly inhibited Mtb growth at concentrations as low as 1 μM .

Ovarian Cancer Research

In another study investigating the effects of quinoline derivatives on ovarian cancer cells, compounds similar to 4C2MQCA were shown to reduce tumor size in xenograft models. The mechanism was linked to the modulation of the HSF1 pathway, crucial for tumor cell survival under stress conditions .

Q & A

Q. What are the common synthetic routes for 4-chloro-2-methylquinoline-6-carboxylic acid?

The compound is synthesized via classical methods such as the Gould–Jacob and Friedländer reactions , which involve condensation of aromatic amines with carbonyl-containing precursors under acidic or basic conditions. Transition metal catalysis (e.g., palladium-mediated cross-coupling) and green protocols (e.g., ionic liquid-mediated or ultrasound-assisted reactions) are modern alternatives that improve regioselectivity and reduce reaction times . Key steps include:

- Cyclization of intermediates to form the quinoline core.

- Functionalization via chlorination and carboxylation at specific positions.

- Purification using recrystallization or chromatography.

Q. Which analytical techniques are used to confirm its molecular structure?

- X-ray crystallography : Employing programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve crystal packing and bond geometries .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chlorine at C4, methyl at C2, carboxylic acid at C6) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and isotopic patterns .

Q. What are its primary chemical reactivity patterns?

The quinoline core undergoes electrophilic substitution at electron-rich positions (e.g., C5/C7) and nucleophilic substitution at the chlorine-bearing C4. The carboxylic acid group enables derivatization (e.g., esterification, amidation) for functionalization .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and purity?

- Catalyst screening : Test Pd, Cu, or Fe catalysts to enhance regioselectivity in cross-coupling steps.

- Solvent optimization : Replace traditional solvents (DMF, toluene) with ionic liquids or water-miscible solvents to improve green metrics.

- Process intensification : Use continuous flow reactors to minimize side reactions and improve scalability .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected H NMR signals)?

- Multi-technique validation : Cross-check NMR with IR spectroscopy (to confirm carboxylic acid O–H stretch) and XRD (to rule out crystallographic disorder).

- Isotopic labeling : Introduce C or N labels to trace reaction pathways and assign ambiguous signals .

Q. What computational approaches predict its biological interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to target proteins (e.g., enzymes in antimicrobial pathways).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How to design structure-activity relationship (SAR) studies for medicinal applications?

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing chlorine with fluorine or altering the methyl group’s position).

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines to correlate structural changes with activity .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing the compound?

- Solvent screening : Use mixed-solvent systems (e.g., DMSO/water) to improve crystal growth.

- Temperature gradients : Slow cooling from saturated solutions promotes larger, higher-quality crystals for XRD .

Q. How to validate synthetic intermediates during multi-step synthesis?

- LC-MS monitoring : Track reaction progress in real-time to identify byproducts.

- TLC with UV visualization : Confirm intermediate purity before proceeding to subsequent steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.